2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid
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Overview
Description
2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid, also known as N-maleoylglycine, is an organic compound with the molecular formula C6H5NO4. It is a solid, typically found in the form of white crystals. This compound is slightly soluble in water but can dissolve in organic solvents. It is known for its strong acidity and is used as an important intermediate in organic synthesis .
Mechanism of Action
Target of Action
The primary target of 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic Acid, also known as 2-(2,5-Dioxopyrrol-1-yl)ethanesulfonic Acid or N-(2-Sulfoethyl)maleimide, is the thiol group in biomolecules . The thiol group plays a crucial role in maintaining the structure and function of proteins.
Mode of Action
The compound contains a maleimide group that can react with a thiol group to form a covalent bond . This interaction enables the connection of the biomolecule with a thiol, thereby affecting the function of the biomolecule.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . These conditions could potentially affect the compound’s reactivity and its ability to interact with its targets.
Biochemical Analysis
Biochemical Properties
2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, including thiol-containing proteins, through covalent bonding. The maleimide group in the compound reacts with thiol groups in proteins, forming stable thioether bonds. This interaction is essential for labeling and modifying proteins in biochemical studies .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways by modifying proteins involved in these pathways. The compound can alter gene expression and cellular metabolism by interacting with key regulatory proteins. For instance, it can inhibit or activate specific enzymes, leading to changes in metabolic flux and gene expression patterns .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with thiol groups in proteins. The maleimide group in the compound forms covalent bonds with thiol groups, leading to the modification of protein structure and function. This interaction can result in enzyme inhibition or activation, depending on the target protein. Additionally, the compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At high doses, it can lead to adverse effects, including cellular toxicity and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function increases dramatically beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. This interaction is crucial for understanding the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, influencing its overall impact on cellular processes .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. The compound’s localization is directed by targeting signals and post-translational modifications that guide it to particular organelles. This subcellular localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules and influence cellular processes .
Preparation Methods
The synthesis of 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid can be achieved through the reaction of maleic anhydride with glycine. The reaction typically involves dissolving maleic anhydride in an organic solvent and then reacting it with glycine at a low temperature to form the desired product . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Comparison with Similar Compounds
2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid is similar to other compounds such as:
2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-acetic acid: Both compounds have similar structures and properties but differ in their specific functional groups.
3-Maleimido propanoic acid: This compound has a similar maleimide group but differs in its overall structure and reactivity. The uniqueness of this compound lies in its specific functional groups and their reactivity, making it a valuable intermediate in organic synthesis and research
Properties
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)ethanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO5S/c8-5-1-2-6(9)7(5)3-4-13(10,11)12/h1-2H,3-4H2,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFOEAHRZSEKEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596902 |
Source
|
Record name | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52338-78-0 |
Source
|
Record name | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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